Cnidioside B methyl ester
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Overview
Description
Cnidioside B methyl ester is a glucoside compound that can be isolated from the fruits of Zanthoxylum bungeanum and Ami mjus L . It exerts little immunomodulatory effect in RAW 264.7 cells .
Synthesis Analysis
The synthesis of an ester, such as Cnidioside B methyl ester, can be accomplished in several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Chemical Reactions Analysis
Esters, including Cnidioside B methyl ester, can undergo several types of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Cnidioside B methyl ester is a powder with a molecular weight of 412.4 g/mol. Its chemical formula is C19H24O10 .Scientific Research Applications
Chemical Properties and Analysis Methods : Studies on compounds structurally related to Cnidioside B methyl ester, such as sulfur-containing nucleosides and various fatty acid methyl esters, provide insights into their chemical properties and analysis methods. For example, Baczynskyj et al. (1968) discuss the structure of a sulfur-containing nucleoside isolated from yeast transfer RNA, highlighting the use of mass spectrometry and UV spectra in analysis (Baczynskyj, Biemann, & Hall, 1968).
Preparation Techniques : Morrison and Smith (1964) describe a method for preparing fatty acid methyl esters suitable for gas chromatographic analysis, which could be applicable to the study of Cnidioside B methyl ester (Morrison & Smith, 1964).
Cetane Numbers of Fatty Acid Methyl Esters : Knothe (2014) provides a comprehensive evaluation of the cetane numbers of fatty acid methyl esters, important for understanding the combustion quality in diesel fuels. This research could be relevant to the energy applications of Cnidioside B methyl ester (Knothe, 2014).
Biotransformation : Marumoto and Miyazawa (2010) discuss the biotransformation of certain compounds by fungi, leading to the production of different esters and ethers. This study might offer insights into the biotransformation possibilities for Cnidioside B methyl ester (Marumoto & Miyazawa, 2010).
Antimicrobial Agents : Al-Omar and Amr (2010) synthesized pyridine-derived Schiff bases starting from carboxamide methyl esters, testing their antimicrobial activities. This research could indicate potential biomedical applications for Cnidioside B methyl ester (Al-Omar & Amr, 2010).
Renewable Energy Sources : Utlu and Koçak (2008) explored the use of methyl ester obtained from waste frying oil in diesel engines. This study might be relevant to the potential use of Cnidioside B methyl ester as a renewable energy source (Utlu & Koçak, 2008).
Enzymatic Acylation in Organic Media : Simeó, Sinisterra, and Alcántara (2009) discuss enzymatic acylation of nucleosides in organic media, which might provide insights into similar processes for Cnidioside B methyl ester (Simeó, Sinisterra, & Alcántara, 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIHENRSOEJOC-DGQOTAAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cnidioside B methyl ester |
Citations
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